Lenalidomide nonanedioic acid
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Overview
Description
Lenalidomide nonanedioic acid is a derivative of thalidomide, known for its potent immunomodulatory, anti-angiogenic, and anti-inflammatory properties. It is primarily used in the treatment of multiple myeloma and myelodysplastic syndromes. The compound has gained significant attention due to its effectiveness in treating various hematological malignancies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lenalidomide nonanedioic acid typically involves the bromination of glutarimide in the presence of acetic acid and bromine to produce 3-bromopiperidine-2,6-dione. This intermediate is then condensed with 4-nitro-2,3-dihydroisoindol-1-one in dimethylformamide (DMF) and potassium carbonate (K₂CO₃) to yield the desired compound . Hydrogenation of the obtained compound is performed to complete the synthesis .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing the yield and purity of the compound. A scalable and green process has been developed, which includes the reduction of the nitro group using iron powder and ammonium chloride, avoiding the use of platinum group metals .
Chemical Reactions Analysis
Types of Reactions
Lenalidomide nonanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction of the nitro group is a crucial step in its synthesis.
Substitution: The compound can undergo substitution reactions, particularly in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Iron powder and ammonium chloride are used for the reduction of the nitro group.
Substitution: Reagents such as bromine and acetic acid are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be used for further research and development .
Scientific Research Applications
Lenalidomide nonanedioic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various derivatives for research purposes.
Biology: The compound is studied for its effects on cellular processes and immune modulation.
Mechanism of Action
Lenalidomide nonanedioic acid exerts its effects by modulating the substrate specificity of the CRL4 CRBN E3 ubiquitin ligase. This leads to the ubiquitination and subsequent proteasomal degradation of specific transcription factors, such as IKZF1 and IKZF3, which are crucial for the survival of multiple myeloma cells . The compound also induces the degradation of CK1α in myelodysplastic syndrome cells with del(5q), preferentially affecting these cells due to their haploinsufficient expression of the gene .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: The parent compound, known for its teratogenic effects but also for its immunomodulatory properties.
Pomalidomide: Another derivative of thalidomide with similar immunomodulatory effects but with different potency and side effect profiles.
Uniqueness
Lenalidomide nonanedioic acid is unique due to its enhanced potency and reduced side effects compared to thalidomide. It has a broader range of applications in treating hematological malignancies and exhibits a novel mechanism of action by targeting specific transcription factors for degradation .
Properties
Molecular Formula |
C22H27N3O6 |
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Molecular Weight |
429.5 g/mol |
IUPAC Name |
9-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]-9-oxononanoic acid |
InChI |
InChI=1S/C22H27N3O6/c26-18(9-4-2-1-3-5-10-20(28)29)23-16-8-6-7-14-15(16)13-25(22(14)31)17-11-12-19(27)24-21(17)30/h6-8,17H,1-5,9-13H2,(H,23,26)(H,28,29)(H,24,27,30) |
InChI Key |
KKWIKGALCXBOLI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCCCCCCC(=O)O |
Origin of Product |
United States |
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